molecular formula C8H7BrFNO3 B3157043 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene CAS No. 84478-79-5

1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene

Cat. No.: B3157043
CAS No.: 84478-79-5
M. Wt: 264.05 g/mol
InChI Key: DNJPAMIXTUOHON-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene: is a synthetic organic compound with the molecular formula C8H7BrFNO3 and a molecular weight of 264.05 g/mol . This compound is characterized by the presence of bromine, ethoxy, fluoro, and nitro functional groups attached to a benzene ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of bromine, ethoxy, fluoro, and nitro groups onto a benzene ring. The synthesis typically involves:

    Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.

    Bromination: Introduction of the bromine atom using bromine or a brominating agent.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

    Ethoxylation: Introduction of the ethoxy group using ethanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:

  • Use of automated reactors for precise control of temperature, pressure, and reaction time.
  • Purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Carboxylic Acids: Formed by the oxidation of the ethoxy group.

    Substituted Benzene Derivatives: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma-bonds with nucleophilic sites on enzymes or other biomolecules, leading to the formation of intermediates and subsequent biological effects . The presence of multiple functional groups allows for diverse interactions with different molecular pathways.

Comparison with Similar Compounds

    1-Bromo-2-nitrobenzene: Lacks the ethoxy and fluoro groups, making it less versatile in certain reactions.

    2-Bromo-4-nitrofluorobenzene: Lacks the ethoxy group, affecting its solubility and reactivity.

    1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.

Uniqueness: 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-bromo-2-ethoxy-5-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-4-7(11(12)13)6(10)3-5(8)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJPAMIXTUOHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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